Cas no 70315-68-3 (3-bromo-6-nitro-1H-indazole)

3-Bromo-6-nitro-1H-indazole is a heterocyclic aromatic compound featuring a bromo substituent at the 3-position and a nitro group at the 6-position of the indazole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The bromo group offers reactivity for cross-coupling reactions, while the nitro group facilitates further functionalization, such as reduction to amines or nucleophilic substitution. Its well-defined reactivity profile and stability under standard conditions enhance its utility in medicinal chemistry for constructing complex molecules. The compound is typically handled under controlled conditions due to its potential sensitivity.
3-bromo-6-nitro-1H-indazole structure
3-bromo-6-nitro-1H-indazole structure
Product Name:3-bromo-6-nitro-1H-indazole
CAS No:70315-68-3
MF:C7H4BrN3O2
MW:242.029560089111
MDL:MFCD06410881
CID:562095
PubChem ID:640613
Update Time:2025-10-05

3-bromo-6-nitro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-6-nitroindazole
    • 3-Bromo-6-Nitro-Indazole
    • 3-Bromo-6-nitro-1H-indazole
    • 1H-Indazole,3-bromo-6-nitro-
    • 3-Bromo-6-nitro (1H)indazole
    • 3-bromo-6-nitro-2H-indazole
    • 3-Brom-6-nitro-1(2)H-indazol
    • 3-Brom-6-nitro-indazol
    • 3-bromo-6-nitro-1(2)H-indazole
    • 3-Bromo-6-nitroindazol
    • AKOS005072391
    • AC-13692
    • 3-Bromo-6-nitro indazole
    • PB26182
    • InChI=1/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10
    • 1H-indazole, 3-bromo-6-nitro-
    • DTXSID80348775
    • FT-0641289
    • AMY9470
    • A9278
    • SCHEMBL21802601
    • MFCD06410881
    • 3-bromo-6-nitro1H-indazole
    • EN300-7370347
    • SY064779
    • JUKJZBGTZKOXPG-UHFFFAOYSA-N
    • CS-W021880
    • 3-bromo-6-nitro-1H-indazole;3-Bromo-6-nitroindazole
    • EA-0876
    • SCHEMBL2860178
    • J-512077
    • 70315-68-3
    • DB-022369
    • 3-bromo-6-nitro-1H-indazole
    • MDL: MFCD06410881
    • Inchi: 1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
    • InChI Key: JUKJZBGTZKOXPG-UHFFFAOYSA-N
    • SMILES: BrC1=C2C=CC(=CC2=NN1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 240.94900
  • Monoisotopic Mass: 240.949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.5A^2
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.965
  • Melting Point: 235-236
  • Boiling Point: 257°C at 760 mmHg
  • Flash Point: 109.2°C
  • Refractive Index: 1.763
  • PSA: 74.50000
  • LogP: 2.75680

3-bromo-6-nitro-1H-indazole Security Information

3-bromo-6-nitro-1H-indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-bromo-6-nitro-1H-indazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
067625-250mg
3-Bromo-6-nitro-1H-indazole
70315-68-3 95%
250mg
£10.00 2022-03-01
Fluorochem
067625-1g
3-Bromo-6-nitro-1H-indazole
70315-68-3 95%
1g
£17.00 2022-03-01
Fluorochem
067625-5g
3-Bromo-6-nitro-1H-indazole
70315-68-3 95%
5g
£44.00 2022-03-01
Fluorochem
067625-10g
3-Bromo-6-nitro-1H-indazole
70315-68-3 95%
10g
£73.00 2022-03-01
Alichem
A269001411-25g
3-Bromo-6-nitroindazole
70315-68-3 98%
25g
$262.60 2023-09-01
Alichem
A269001411-100g
3-Bromo-6-nitroindazole
70315-68-3 98%
100g
$637.00 2023-09-01
TRC
B686263-100mg
3-Bromo-6-nitroindazole
70315-68-3
100mg
$ 64.00 2023-04-18
TRC
B686263-250mg
3-Bromo-6-nitroindazole
70315-68-3
250mg
$ 75.00 2023-04-18
TRC
B686263-500mg
3-Bromo-6-nitroindazole
70315-68-3
500mg
$ 87.00 2023-04-18
TRC
B686263-1g
3-Bromo-6-nitroindazole
70315-68-3
1g
$ 98.00 2023-04-18

3-bromo-6-nitro-1H-indazole Production Method

3-bromo-6-nitro-1H-indazole Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:70315-68-3)3-BROMO-6-NITROINDAZOLE
Order Number:sfd8986
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:70315-68-3)3-bromo-6-nitro-1H-indazole
Order Number:A9278
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:53
Price ($):557.0
Email:sales@amadischem.com

Additional information on 3-bromo-6-nitro-1H-indazole

Comprehensive Overview of 3-Bromo-6-nitro-1H-indazole (CAS No. 70315-68-3): Properties, Applications, and Research Insights

3-Bromo-6-nitro-1H-indazole (CAS No. 70315-68-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile reactivity. The compound belongs to the indazole family, a class of nitrogen-containing bicyclic structures known for their broad biological activities. With the increasing demand for novel drug candidates and functional materials, researchers are actively exploring the potential of nitro-substituted indazoles like this derivative.

The molecular formula of 3-bromo-6-nitro-1H-indazole is C7H4BrN3O2, featuring a bromine atom at the 3-position and a nitro group at the 6-position of the indazole core. This specific substitution pattern enhances its electrophilic character, making it a valuable intermediate in cross-coupling reactions and medicinal chemistry applications. Recent studies highlight its role in synthesizing kinase inhibitors and anticancer agents, aligning with the growing interest in targeted therapies.

From a synthetic perspective, 70315-68-3 serves as a pivotal building block for structure-activity relationship (SAR) studies. Its halogenated indazole scaffold allows for further functionalization via palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings. These transformations are frequently searched in academic databases, reflecting the compound's relevance in modern organic synthesis methodologies. Additionally, its nitro group can be reduced to an amine, enabling access to diverse bioactive derivatives.

In the context of drug discovery, 3-bromo-6-nitro-1H-indazole has been investigated for modulating enzyme inhibition pathways. Computational studies suggest its potential interaction with ATP-binding sites of proteins, a hot topic in precision medicine research. This aligns with frequent search queries like "indazole-based kinase inhibitors" or "nitroheterocycles in drug design," underscoring its interdisciplinary appeal.

Environmental and stability aspects of CAS 70315-68-3 are also critical for industrial applications. The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, DMF), a property often queried by chemists optimizing reaction conditions. Proper storage under inert atmospheres is recommended to preserve its reactivity, as the nitro group may decompose under prolonged light exposure—a consideration shared by many nitroaromatic compounds.

Emerging trends in green chemistry have spurred interest in sustainable derivatization of 3-bromo-6-nitro-1H-indazole. Researchers are exploring catalyst-free reactions and microwave-assisted synthesis to improve efficiency, addressing common search terms like "eco-friendly indazole functionalization." These advancements complement the compound's role in developing high-value fine chemicals.

Analytical characterization of 70315-68-3 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy—techniques frequently discussed in online forums. The compound's distinct 1H-NMR signals (e.g., aromatic protons at δ 8.5–7.5 ppm) provide diagnostic tools for quality control, a concern for both suppliers and end-users.

In summary, 3-bromo-6-nitro-1H-indazole (CAS No. 70315-68-3) represents a multifaceted compound bridging pharmaceutical innovation and methodological chemistry. Its structural versatility continues to inspire research across drug development, material science, and catalytic transformations, making it a recurring subject in scientific literature and patent applications.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:70315-68-3)3-BROMO-6-NITROINDAZOLE
sfd8986
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:70315-68-3)3-bromo-6-nitro-1H-indazole
A9278
Purity:99%
Quantity:100g
Price ($):557.0
Email